molecular formula C24H20N2O5 B11007347 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007347
M. Wt: 416.4 g/mol
InChI Key: IOSWKJNGHMBZQP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dihydroisoquinoline core with dimethoxy and hydroxyphenyl groups, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Amidation Reaction: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate with 2-hydroxyaniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of both hydroxy and methoxy groups suggests it could interact with biological targets, possibly exhibiting antioxidant or enzyme inhibitory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The hydroxy and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide: Lacks the hydroxyphenyl group, which might reduce its bioactivity.

    N-(2-Hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Lacks the dimethoxyphenyl group, potentially altering its chemical reactivity and biological interactions.

    2-(2,4-Dimethoxyphenyl)-N-phenyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Lacks the hydroxy group, which might affect its solubility and binding properties.

Uniqueness

The combination of dimethoxy and hydroxyphenyl groups in 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide makes it unique. This dual substitution pattern can enhance its chemical versatility and potential bioactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-30-15-11-12-20(22(13-15)31-2)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28)

InChI Key

IOSWKJNGHMBZQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O)OC

Origin of Product

United States

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